molecular formula C7H5BrO4 B2377940 Methyl 5-bromo-2-formylfuran-3-carboxylate CAS No. 1006598-64-6

Methyl 5-bromo-2-formylfuran-3-carboxylate

Cat. No. B2377940
CAS RN: 1006598-64-6
M. Wt: 233.017
InChI Key: FQKUUDQFLSMYBE-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-formylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1006598-64-6 . It has a molecular weight of 233.02 g/mol . The compound is typically in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C7H5BrO4 . The Smiles notation for this compound is COC(=O)C1=C(OC(=C1)Br)C=O .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 233.02 g/mol . The compound has a melting point of 58-59°C .

Scientific Research Applications

  • Synthesis of Isoxazole-Fused Heterocycles : Methyl 5-bromo-2-formylfuran-3-carboxylate derivatives have been utilized in the synthesis of isoxazole-fused heterocycles. This involves the bromination of the methyl group of related compounds to create precursors for formyl-isoxazole carboxylate, which can be used to synthesize various heterocyclic structures (Roy, Rajaraman, & Batra, 2004).

  • Preparation of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of this compound, is used for palladium-catalyzed direct arylation of heteroaromatics. This process allows for the formation of biheteroaryls in high yields, which are significant in the field of organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Synthesis of Aminopyridine Derivatives : Research has demonstrated efficient methods to synthesize compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, indicating the versatility of bromo- and formyl- substituted furan compounds in synthesizing complex molecular structures (Hirokawa, Horikawa, & Kato, 2000).

  • Preparation of Alkylated and Phosphorylated Derivatives : this compound and its analogs are used in reactions with secondary amines and other agents to form various alkylated and phosphorylated derivatives. These reactions are fundamental in synthesizing more complex molecules (Pevzner, 2003).

  • Synthesis of Chiral Amino Acid Derivatives : These compounds are also used in the synthesis of chiral amino acid derivatives, which have considerable synthetic value. This involves hydroformylation reactions to produce formyl-oxazolidine derivatives (Kollár & Sándor, 1993).

  • Synthesis of Pyridyl–Pyrazole Derivatives and Cytotoxicity Studies : Derivatives of this compound have been used to synthesize novel compounds with potential antitumor activity. This includes the creation of pyridyl–pyrazole derivatives and their subsequent testing for cytotoxic effects on various tumor cell lines (Huang et al., 2017).

  • Studies in Electrocyclic Reactions : The compound has been used in studies focusing on electrocyclic reactions, which are pivotal in understanding the behavior of electrons in organic compounds during chemical reactions (Niwayama & Houk, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and handling guidelines.

properties

IUPAC Name

methyl 5-bromo-2-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUUDQFLSMYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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